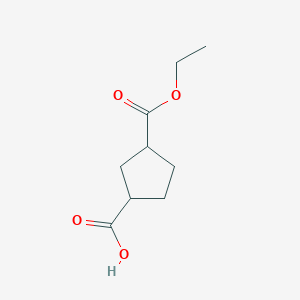

3-(Ethoxycarbonyl)cyclopentanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Cyclopentanecarboxylic acid, a related compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

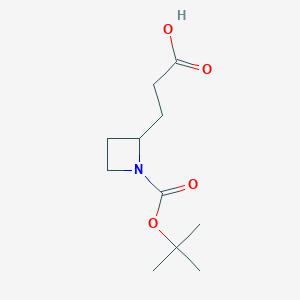

The molecular formula of ECCA is C9H14O4 . The structure incorporates a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group and an ethoxycarbonyl group attached.Wissenschaftliche Forschungsanwendungen

Conformational Studies and Analogues of Glutamic Acid

3-(Ethoxycarbonyl)cyclopentanecarboxylic acid has been utilized in the design of novel conformationally restricted analogues of glutamic acid. This involves the preparation of specific amino acids through a strategy based on the 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide to protected 1-amino-cyclopent-2-enecarboxylic acid (Conti et al., 2003).

Synthesis of Functionalized Stable Phosphorus Ylides

Another application is seen in the synthesis of functionalized stable phosphorus ylides. Ethyl 2-oxo-1-cyclopentanecarboxylate, a related compound, reacts with dialkyl acetylenedicarboxylate in the presence of triphenyphosphine to produce these ylides. This reaction leads to the generation of cyclobutene derivatives and dialkyl (Z)-2-[2-(ethoxycarbonyl)-1-cyclopentenyl]-2-butenedioates (Asghari, Sobhaninia, & Naderi, 2008).

Reactivity with Carbon Disulfide and Amino Acids

The compound also reacts with carbon disulfide and amino acids like glycine, alanine, and phenylalanine, leading to the formation of various cyclopentanecarbodithioic acids (Fukada & Yamamoto, 1985).

Directed Hydrogenation in Organic Synthesis

Directed hydrogenation methodologies utilize derivatives of this compound for the synthesis of specific diastereomers in organic synthesis. This includes the synthesis of 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters (Smith et al., 2001).

Complexation with Metal Ions

In the field of inorganic chemistry, this compound and its derivatives have been studied for their ability to form complexes with metal ions like Cu(II) and Co(II). This research is significant in understanding the coordination behavior of such organic compounds in biological and pharmacological contexts (Athanasellis et al., 2009).

Convenient Synthesis Methods

Efficient synthesis methods have been developed for this compound and its derivatives. This includes a two-step procedure involving the synthesis of 2-aryl-3-hydroxypropenoic acid ester, followed by catalytic reduction, proving to be a simple and selective approach (Islam et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-ethoxycarbonylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJPBFXDEUIWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)

![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)

![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)

methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)

![Tert-butyl N-[5-(3-aminopropyl)pyridin-2-yl]carbamate](/img/structure/B2687903.png)

![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide](/img/structure/B2687904.png)